tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane
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Overview
Description
Tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane: is a specialized organosilicon compound that features a tert-butyl group, a fluorine atom, and a boronic ester group within its structure. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents. The process would also involve purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized under specific conditions.
Reduction: : The boronic ester group can be reduced to form boronic acids.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Fluorinated aromatic compounds.
Reduction: : Boronic acids.
Substitution: : Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : It is used in the development of fluorescent probes and imaging agents.
Industry: : It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane exerts its effects involves its interaction with various molecular targets and pathways. The boronic ester group, for example, can form reversible covalent bonds with diols and other nucleophiles, which is useful in biological systems and drug design.
Comparison with Similar Compounds
Tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane: is unique due to its combination of fluorine and boronic ester groups. Similar compounds include:
Tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate:
Tert-Butyl((5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate:
These compounds share structural similarities but differ in the presence of chlorine or the specific functional groups attached to the aromatic ring.
Properties
IUPAC Name |
tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-10-11-15(16(21)12-14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELIOMMYXXJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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